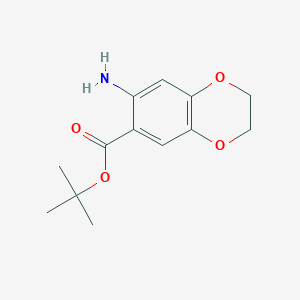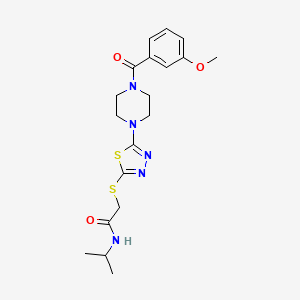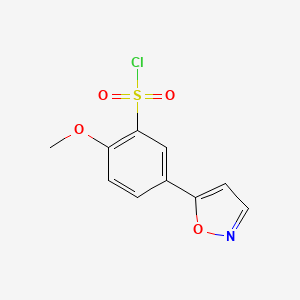![molecular formula C10H10N2O3 B2849059 methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate CAS No. 400077-56-7](/img/structure/B2849059.png)
methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate” is an organic compound. The “2E” and “(E)” in the name refer to the configuration of the double bonds in the molecule, following the E-Z naming system for alkenes . The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom, similar to benzene. It also has an amine group (-NH2), a carbonyl group (C=O), and a methyl ester group (-COOCH3).
Wissenschaftliche Forschungsanwendungen
Catalytic Activation and Hydrogenation
The application of related pyridine-based ligands, such as 2-(aminomethyl)pyridine, in catalytic processes illustrates the potential of similar compounds in activating ruthenium complexes. These complexes are used for the catalytic hydrogenation of ketones, demonstrating a mechanism that could be relevant for methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate in synthetic chemistry. The ligand's structure, particularly the pyridyl group, plays a crucial role in the activation and efficiency of the catalysis, highlighting the importance of specific chemical modifications for enhanced reactivity and selectivity (Hadžović et al., 2007).
Ring Opening Reactions
The compound demonstrates utility in the ring opening of cycloadducts derived from enamines of cyclic ketones and methyl propynoate. This showcases its potential in synthetic pathways that require the manipulation of ring structures to yield specific isomers or derivatives. The ability to facilitate ring opening and subsequent isomerization processes underlines its versatility in organic synthesis (Egberink et al., 2010).
Scaffold for Heterocyclic Compounds
The use of similar pyridine-based compounds as scaffolds for the synthesis of highly functionalized heterocyclic compounds is another significant application. This approach enables the generation of diverse chemical entities with potential applications in drug discovery, materials science, and as intermediates in organic synthesis. The ability to serve as a precursor for various functionalized isoxazoles highlights its utility in constructing complex molecular architectures (Ruano, Fajardo, & Martín, 2005).
Unusual Recyclization Processes
Studies on derivatives similar to this compound reveal their potential in undergoing unusual recyclization processes. This characteristic can be harnessed in synthetic strategies aimed at obtaining novel cyclic compounds or in the transformation of existing molecules into more complex structures. The exploration of such recyclization reactions opens new avenues in synthetic organic chemistry, offering pathways to otherwise challenging to synthesize compounds (Gimalova et al., 2013).
Eigenschaften
IUPAC Name |
methyl (Z)-3-hydroxy-2-methanimidoyl-3-pyridin-4-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)8(6-11)9(13)7-2-4-12-5-3-7/h2-6,11,13H,1H3/b9-8-,11-6? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWRSJQYMJQQFP-DHCHFSAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(C1=CC=NC=C1)O)C=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C(/C1=CC=NC=C1)\O)/C=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2848978.png)

![2-({[(4-nitrobenzyl)oxy]imino}methyl)-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2848982.png)
![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline](/img/structure/B2848989.png)
![N-(cyclohexylmethyl)-6-[(2-methylbenzoyl)amino]chromane-3-carboxamide](/img/structure/B2848991.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2848992.png)
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2848993.png)

![Cyclohex-3-en-1-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2848995.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2848996.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2848998.png)

